molecular formula C18H24N4O3 B2839041 1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 1704529-71-4

1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea

Cat. No.: B2839041
CAS No.: 1704529-71-4
M. Wt: 344.415
InChI Key: REPLXHILAYLDGX-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is a synthetic organic compound with a complex structure It features an ethoxyphenyl group, a tetrahydropyran moiety, and a pyrazolyl group linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the tetrahydropyran moiety, and finally, the coupling with the ethoxyphenyl isocyanate to form the urea linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl or pyrazole derivatives.

Scientific Research Applications

1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound has potential as a pharmaceutical intermediate or active ingredient in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea
  • 1-(2-ethoxyphenyl)-3-(1-((tetrahydro-2H-furan-4-yl)methyl)-1H-pyrazol-4-yl)urea
  • 1-(2-ethoxyphenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-5-yl)urea

Uniqueness

1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, tetrahydropyran moiety, and pyrazolyl group in a single molecule allows for versatile interactions and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-2-25-17-6-4-3-5-16(17)21-18(23)20-15-11-19-22(13-15)12-14-7-9-24-10-8-14/h3-6,11,13-14H,2,7-10,12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPLXHILAYLDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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